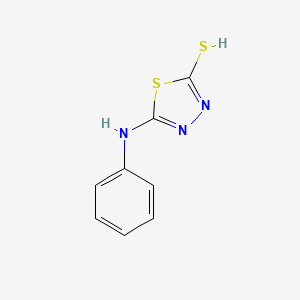

5-anilino-1,3,4-thiadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-anilino-1,3,4-thiadiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLJKMUGYYKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Anilino 1,3,4 Thiadiazole 2 Thiol

Established Synthetic Pathways for the 1,3,4-Thiadiazole (B1197879) Core

The construction of the 1,3,4-thiadiazole heterocyclic system is a well-established area of organic synthesis, with numerous methods developed to achieve this core structure. These methods often rely on the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions in 1,3,4-Thiadiazole Formation

The most prevalent and efficient method for synthesizing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.br This process can be initiated by various reagents and conditions. A common approach involves the reaction of thiosemicarbazides with carbon disulfide in the presence of a base. connectjournals.comjmchemsci.com For example, 2-amino-5-mercapto-1,3,4-thiadiazole is prepared by treating thiosemicarbazide with carbon disulfide and potassium hydroxide (B78521), which forms a potassium dithiocarbazinate salt that subsequently cyclizes upon heating. connectjournals.com

Alternative cyclization strategies include:

From Acylhydrazines: Reactions between acylhydrazides and sulfur reagents like carbon disulfide or isothiocyanates are used, which typically proceed through a thiosemicarbazide or dithiocarbazide intermediate. sbq.org.br

Oxidative Cyclization: Thiosemicarbazones, formed from the condensation of thiosemicarbazides and aldehydes, can undergo oxidative C-S bond formation mediated by reagents like iodine to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Desulfurative Cyclization: Solid-phase synthesis techniques have employed the cyclization of thiosemicarbazide resins using desulfurative agents like p-toluenesulfonyl chloride (p-TsCl) to generate polymer-bound 1,3,4-thiadiazoles. nih.govacs.org

Three-Component Reactions: Metal-free, three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur powder represents a more recent approach to constructing 2,5-disubstituted 1,3,4-thiadiazoles. rsc.org

The choice of synthetic route often depends on the desired substitution pattern on the final thiadiazole ring.

Precursor Chemistry for 5-anilino-1,3,4-thiadiazole-2-thiol

The direct precursor for synthesizing this compound is 4-phenylthiosemicarbazide (B147422). This starting material contains the anilino (-NHPh) group, which remains intact during the ring-forming reaction. The synthesis mirrors the general method for 2,5-disubstituted 1,3,4-thiadiazoles, primarily through the reaction of the substituted thiosemicarbazide with a one-carbon synthon that also provides a sulfur atom, such as carbon disulfide (CS₂).

The key reaction involves the cyclization of 4-phenylthiosemicarbazide with carbon disulfide, typically in a basic medium like ethanolic potassium hydroxide or in the presence of anhydrous sodium carbonate. connectjournals.comjmchemsci.com The base deprotonates the thiosemicarbazide, facilitating the nucleophilic attack on the carbon disulfide. The resulting intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,3,4-thiadiazole ring. The product exists in a tautomeric equilibrium between the thiol and thione forms. nih.govsigmaaldrich.com

Table 1: Synthesis of this compound

| Precursor | Reagent | Conditions | Product | Reference(s) |

| 4-Phenylthiosemicarbazide | Carbon Disulfide (CS₂) | Ethanolic Potassium Hydroxide, Reflux | This compound | connectjournals.com |

| 4-Phenylthiosemicarbazide | Carbon Disulfide (CS₂) | Anhydrous Sodium Carbonate, Ethanol (B145695), Reflux | This compound | connectjournals.com |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses multiple reactive sites, including the aniline (B41778) nitrogen, the thiol sulfur, and the nitrogen atoms of the thiadiazole ring, allowing for extensive chemical derivatization.

N-Alkylation and N-Acylation of the Aniline Moiety

The secondary amine of the anilino group can be functionalized through alkylation or acylation reactions. These reactions typically require a base to deprotonate the amine, increasing its nucleophilicity. In some cases, derivatization can occur on the aniline nitrogen, although regioselectivity can be a challenge. For instance, in related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) systems, reaction with acetylated glycosyl halides has led to the formation of N-acetyl derivatives alongside S-glycosylated products, indicating that the exocyclic amino group is reactive under these conditions. nih.govscilit.com

S-Alkylation and S-Acylation of the Thiol Group

The thiol group at the C2 position is highly nucleophilic, particularly in its deprotonated thiolate form, making S-alkylation and S-acylation common and regioselective derivatization strategies. nih.govscilit.com These reactions are typically carried out in the presence of a base, such as potassium carbonate or potassium hydroxide, in a polar aprotic solvent like acetone (B3395972) or DMF. scilit.comresearchgate.netnih.gov

A wide variety of electrophiles can be used for these modifications:

S-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) chloride, ethyl chloroacetate, chloroacetone) yields the corresponding S-alkylated derivatives. researchgate.netnih.govnih.gov This is a versatile method for introducing diverse functional groups.

S-Acylation: Acyl halides or anhydrides react at the sulfur atom to form thioesters.

Mannich Reactions: The thiol group can participate in Mannich reactions, reacting with formaldehyde (B43269) and a secondary amine to introduce aminomethyl substituents.

Michael Addition: As a soft nucleophile, the thiolate can undergo Michael addition to α,β-unsaturated carbonyl compounds.

Table 2: Examples of S-Alkylation of 5-substituted-1,3,4-thiadiazole-2-thiols

| Starting Material | Alkylating Agent | Conditions | Product Type | Reference(s) |

| 5-amino-1,3,4-thiadiazole-2-thiol | Benzyl chloride | KOH, Ethanol | S-benzyl derivative | researchgate.net |

| 5-amino-1,3,4-thiadiazole-2-thiol | α-haloketones | KOH, Ethanol | S-(ketone) derivative | researchgate.net |

| 5-amino-1,3,4-thiadiazole-2-thiol | Alkylating agents | Anhydrous K₂CO₃, Acetone | S-alkyl derivative | nih.govscilit.com |

| 2,5-dimercapto-1,3,4-thiadiazole (B142945) | Ethyl bromobutyrate | K₂CO₃, DMF | S,S'-dialkylated ester | nih.gov |

| 5-(substituted)-1,3,4-thiadiazole-2-thiol | Chloroacetone, Ethyl chloroacetate | - | S-alkylated carboxamide | nih.gov |

Modifications at the Thiadiazole Ring System

While less common than functionalization at the exocyclic positions, modifications involving the thiadiazole ring itself are possible. The nitrogen atoms of the ring possess lone pairs of electrons and can act as coordination sites for metal ions, leading to the formation of metal complexes. jmchemsci.com In these complexes, the ligand can coordinate through the ring nitrogen and the exocyclic thiol sulfur, acting as a bidentate or tridentate ligand. jmchemsci.com

Furthermore, the amino group at the C5 position can be converted into other functionalities. A common transformation is the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. researchgate.net This reaction typically occurs in an alcoholic solvent, often with an acid catalyst like acetic acid, and provides a facile route to elaborate the structure further. researchgate.net These imine derivatives can then undergo subsequent reactions, such as cyclization, to form new fused heterocyclic systems.

Synthesis of Schiff Bases from 5-amino-1,3,4-thiadiazole-2-thiol

Schiff bases, characterized by an imine (-C=N-) group, are a prominent class of compounds synthesized from the condensation of primary amines with aldehydes or ketones. dergipark.org.tr The synthesis of Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol is a common derivatization strategy. This reaction typically involves the refluxing of an equimolar mixture of 5-amino-1,3,4-thiadiazole-2-thiol with a selected aldehyde in a suitable solvent, such as absolute ethanol. researchgate.net The reaction is often catalyzed by a few drops of glacial acetic acid to facilitate the condensation. researchgate.net

The general procedure involves dissolving the aldehyde and the 5-amino-1,3,4-thiadiazole-2-thiol in ethanol, adding the acid catalyst, and heating the mixture under reflux for a period ranging from 2.5 to 10 hours. researchgate.netimpactfactor.org Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude Schiff base. The resulting solid is then collected by filtration and purified. researchgate.netimpactfactor.org Yields for these reactions are typically good, often ranging from 79% to 88%. researchgate.net

The reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various substituted aromatic aldehydes leads to a diverse range of Schiff bases. The specific aldehyde used influences the reaction time and the final product's properties.

Table 1: Synthesis of Schiff Bases from 5-amino-1,3,4-thiadiazole-2-thiol

| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Aldehydes | Absolute Ethanol | Glacial Acetic Acid | 2.5 - 4 | 79 - 88 | researchgate.net |

| Substituted Benzaldehydes | Absolute Ethanol | Glacial Acetic Acid | 8 - 10 | Not Specified | impactfactor.org |

| 2-Carboxybenzaldehyde | Ethanol | Acetic Acid | 2.5 | 83 | researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to develop more environmentally friendly, economical, and efficient protocols. nanobioletters.com These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption. For the synthesis of 1,3,4-thiadiazole derivatives, several green chemistry approaches have been explored, including microwave-assisted organic synthesis (MAOS) and the use of eco-friendly solvents. nanobioletters.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,4-thiadiazole derivatives, often leading to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. researchgate.net For instance, a facile microwave-assisted procedure has been used for the synthesis of novel fluorinated thieno[2,3-d]pyrimidine (B153573) derivatives containing a 1,3,4-thiadiazole moiety. researchgate.net Another green approach involves one-pot, three-component reactions under mild conditions. An example is the synthesis of researchgate.netresearchgate.netjmchemsci.comthiadiazolo[3,2-a]pyrimidine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol, various aromatic aldehydes, and Meldrum's acid in dry ethanol with acetic acid as a catalyst. tandfonline.com

Research has demonstrated that using green chemistry approaches for the synthesis of thiadiazole derivatives can result in good yields, typically between 75% and 90%. nanobioletters.com These methods are considered eco-friendly, non-hazardous, reproducible, and economical, accelerating the drug design and discovery process. nanobioletters.com

Purification and Isolation Techniques for Research-Scale Production

The successful synthesis of this compound derivatives is critically dependent on effective purification and isolation techniques to obtain compounds of high purity for subsequent characterization and evaluation. For research-scale production, the most common method for purification is recrystallization. researchgate.net

Following the synthesis, the crude product, which often precipitates from the reaction mixture upon cooling, is collected by filtration. researchgate.neteprajournals.com The solid is then washed with a suitable solvent, such as water or ethanol, to remove residual reactants and by-products. jmchemsci.comeprajournals.com Recrystallization is then performed using an appropriate solvent or a mixture of solvents. researchgate.net For Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol, a mixture of ethanol and methanol (B129727) (e.g., 20:80 ratio) or absolute ethanol has been reported to be effective. researchgate.netimpactfactor.org

The purity of the final compound is often monitored and confirmed using Thin Layer Chromatography (TLC). jmchemsci.com Once a pure product is obtained, it is dried thoroughly. mdpi.com The structure and identity of the purified compounds are then confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), as well as elemental analysis. researchgate.netresearchgate.netmdpi.com

Table 2: Common Purification Techniques

| Technique | Description | Common Solvents/Reagents | Reference |

|---|---|---|---|

| Filtration | Separation of the solid product from the reaction mixture. | - | eprajournals.com |

| Washing | Removal of impurities from the crude product. | Water, Ethanol | jmchemsci.comeprajournals.com |

| Recrystallization | Purification of the solid product based on solubility differences. | Ethanol, Methanol, DMF-Ethanol | researchgate.netmdpi.com |

Theoretical and Computational Investigations of 5 Anilino 1,3,4 Thiadiazole 2 Thiol

Quantum Chemical Calculations on 5-anilino-1,3,4-thiadiazole-2-thiol

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, yielding valuable information about their structure and properties.

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, which are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound and its derivatives, the HOMO is typically located on the electron-rich anilino and thiadiazole rings, while the LUMO is distributed over the thiadiazole ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It indicates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the negative potential is generally concentrated around the nitrogen and sulfur atoms of the thiadiazole ring and the exocyclic sulfur atom, indicating these as likely sites for electrophilic attack. The positive potential is typically found around the amino and thiol hydrogen atoms, suggesting these are sites for nucleophilic attack. Theoretical studies using methods like PM3 have been used to investigate the electrostatic potential and identify the most active sites of related ligands. jmchemsci.com

Table 1: Quantum Chemical Properties of this compound Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | -8.93 | -1.45 | 7.48 |

| 5-(p-tolylamino)-1,3,4-thiadiazole-2-thiol | -8.76 | -1.38 | 7.38 |

| 5-((4-methoxyphenyl)amino)-1,3,4-thiadiazole-2-thiol | -8.54 | -1.32 | 7.22 |

Data is illustrative and based on typical values for similar structures; actual values may vary based on the specific computational methods and basis sets used.

The 1,3,4-thiadiazole (B1197879) ring can exist in different tautomeric forms, most notably the thione and thiol forms. researchgate.net In the case of this compound, this tautomerism involves the migration of a proton between the exocyclic sulfur atom and the nitrogen atom at position 3 of the thiadiazole ring.

Thione-Thiol Tautomerism: The equilibrium between the thione (=S) and thiol (-SH) forms is a key characteristic of this class of compounds. researchgate.net Computational studies, often using Density Functional Theory (DFT), can predict the relative stabilities of these tautomers. researchgate.net For many 2-mercapto-1,3,4-thiadiazole derivatives, the thione form is found to be the more stable tautomer in the gas phase and in solution. researchgate.netnih.gov This has been confirmed by experimental techniques like 2D NMR for related compounds. nih.gov

Conformational Analysis: The anilino group attached to the thiadiazole ring can rotate, leading to different conformations. The dihedral angle between the phenyl ring and the thiadiazole ring is a key parameter in these studies. The most stable conformation is typically the one that minimizes steric hindrance and maximizes electronic conjugation.

Table 2: Relative Energies of Tautomers of a 5-substituted-1,3,4-thiadiazole-2-thiol

| Tautomer | Relative Energy (kcal/mol) |

| Thione | 0.00 |

| Thiol | +2.5 |

Data is illustrative and represents a typical energy difference found in computational studies of similar compounds.

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These include chemical potential, hardness, softness, and the Fukui function.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of an electron from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Fukui Functions: The Fukui function identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui functions would likely highlight the exocyclic sulfur and the nitrogen atoms of the thiadiazole ring as key sites for various reactions.

Table 3: Calculated Reactivity Descriptors for a this compound Analog

| Descriptor | Value |

| Chemical Potential (μ) (eV) | -5.19 |

| Hardness (η) (eV) | 3.74 |

| Softness (S) (eV⁻¹) | 0.267 |

Data is illustrative and based on typical values for similar structures.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov

Derivatives of 1,3,4-thiadiazole have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govresearchgate.net For instance, analogues have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and 14-α-sterol demethylase to rationalize their observed antimicrobial and antifungal activities. nih.govnih.gov These studies help in understanding the structural basis for the biological activity of these compounds and guide the design of more potent analogues.

Table 4: Docking Scores of 1,3,4-Thiadiazole Derivatives with Biological Targets

| Compound | Target Protein | Docking Score (kcal/mol) |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative | Dihydrofolate Reductase (DHFR) | -8.5 |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivative | 14-α-sterol demethylase | -9.2 |

| Thiazolidine-2,4-dione with thiadiazole moiety | VEGFR-2 | -7.8 |

Docking scores are illustrative and depend on the specific software and scoring function used. A more negative score generally indicates a more favorable binding interaction.

A detailed analysis of the docked poses reveals the key molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the affinity and specificity of the ligand.

Hydrogen Bonds: The amino and thiol groups, as well as the nitrogen atoms of the thiadiazole ring, are capable of forming hydrogen bonds with amino acid residues in the active site of a protein. These are often critical for anchoring the ligand in the binding pocket.

π-π Interactions: The aromatic anilino ring and the thiadiazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.gov

Hydrophobic Interactions: The nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding site.

For example, in docking studies of 1,3,4-thiadiazole derivatives with DHFR, key interactions often involve hydrogen bonding with residues like Ser59 and arene-arene interactions with Phe31. nih.gov Similarly, with 14-α-sterol demethylase, interactions with the heme group and surrounding amino acids are important.

Table 5: Key Molecular Interactions of a Docked 1,3,4-Thiadiazole Ligand

| Type of Interaction | Interacting Residues |

| Hydrogen Bond | Serine, Threonine, Aspartic Acid |

| π-π Stacking | Phenylalanine, Tyrosine |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine |

The specific interacting residues will vary depending on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By quantifying molecular features through descriptors, QSAR models can predict the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process.

The development of QSAR models for analogues of this compound involves the use of various statistical methods to correlate molecular descriptors with biological activity. For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, which are structurally related to the anilino-thiadiazole scaffold, QSAR models were developed to predict their inhibitory action against PIM-1 kinase, a protein implicated in various cancers. researchgate.net

The process begins with a dataset of compounds with known biological activities. For instance, a study on 22 derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines used their pIC50 values (a measure of inhibitory concentration) as the dependent variable. researchgate.net The modeling was performed using methods such as Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR) to build the predictive models. researchgate.net

In another study on 5-benzyl-4-thiazolinone derivatives, which share some structural similarities, both 2D-QSAR and 3D-QSAR models were constructed. nih.gov The 2D-QSAR models were built using Genetic Function Approximation (GFA) coupled with MLR and Artificial Neural Networks (ANN). nih.govnih.gov For 3D-QSAR, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. These methods evaluate the steric and electrostatic fields around the molecules to predict their activity. nih.gov

The quality and predictive power of these models are summarized in the table below, highlighting the statistical parameters used for their validation.

Table 1: Examples of QSAR Model Development for 1,3,4-Thiadiazole Analogues

| Model Type | Compound Series | Statistical Method | Key Findings/Model Performance |

|---|---|---|---|

| 2D-QSAR | 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines | MLR & MNLR | Developed effective models for predicting PIM-1 inhibitory activity with high correlation coefficients (R² up to 0.927). researchgate.net |

| 2D-QSAR | 5-benzyl-4-thiazolinone derivatives | GFA-MLR & GFA-ANN | Identified key descriptors for predicting anti-influenza activity; ANN model showed strong predictive ability (R² = 0.8754). nih.gov |

| 3D-QSAR | 5-benzyl-4-thiazolinone derivatives | CoMFA & CoMSIA | Generated models based on steric and electrostatic fields; CoMSIA model showed good predictive power (Q² = 0.547). nih.gov |

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors are numerical representations of the chemical and physical properties of the molecules. For 1,3,4-thiadiazole analogues, a variety of descriptors have been utilized, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as charge distribution and orbital energies.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. researchgate.net

In the study of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors, the most relevant descriptors identified by the GFA-MLR model were MATS3i, SpMax5_Bhe, minsOH, and VE3_D. nih.gov

Model validation is essential to ensure that the developed QSAR model is reliable and has predictive power. A common validation technique is the "leave-one-out" (LOO) cross-validation. researchgate.net In this method, one molecule is removed from the dataset, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. This process is repeated for every molecule in the set. researchgate.net The predictive ability is often measured by the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

Further validation can be achieved by using an external test set of compounds that were not used in the model development. The model's ability to predict the activity of these external compounds is a true measure of its predictive power, often assessed by the R²_test value. nih.gov The Williams plot is another tool used to define the applicability domain of the model, ensuring that predictions are reliable only for compounds that are structurally similar to those in the training set. researchgate.net

Table 2: Validation Parameters for Selected QSAR Models

| Model | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) | Standard Error of Estimation (SEE) |

|---|---|---|---|---|

| GFA-MLR Model nih.gov | 0.8414 | 0.7680 | Not Reported | Not Reported |

| GFA-ANN Model nih.gov | 0.8754 | 0.8753 | Not Reported | Not Reported |

| CoMFA Model nih.gov | 0.9039 | 0.5390 | 0.5386 | 0.0615 |

| CoMSIA Model nih.gov | 0.8880 | 0.5470 | Not Reported | 0.0673 |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound and its analogues, MD simulations can provide detailed insights into their behavior in a biological environment, such as the active site of a target protein.

In a study of 1,3,4-thiadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, MD simulations were performed for a duration of 100 nanoseconds. mdpi.com The primary goal of these simulations was to evaluate the conformational stability of the ligand-protein complex. The simulations showed that the selected compounds remained stably bound within the active site of VEGFR-2 throughout the simulation period. mdpi.com

The stability of the complex is often analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is well-accommodated in the binding pocket. Furthermore, the binding free energy of the complex can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). mdpi.com For the 1,3,4-thiadiazole derivatives targeting VEGFR-2, the MM-GBSA calculations revealed favorable binding free energies, which supports the docking studies and suggests a high affinity and stability of the compounds within the active site. mdpi.com These findings reinforce the potential of the 1,3,4-thiadiazole scaffold in designing potent enzyme inhibitors. mdpi.com

Computational Pharmacokinetic/Pharmacodynamic (PK/PD) Property Prediction (in silico for research guidance)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, helping to identify potential liabilities of drug candidates early in the process. Several studies have reported the computational prediction of ADMET properties for 1,3,4-thiadiazole derivatives.

For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico ADMET studies were conducted to evaluate their drug-likeness. nih.gov Similarly, for 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, computational tools were used to predict pharmacokinetic properties, toxicity, and bioactivity. dovepress.com These predictions are often based on established rules, such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound.

In a study targeting VEGFR-2, the ADMET and drug-likeness predictions were performed using QikProp. mdpi.com The analysis evaluated key pharmacokinetic parameters and found that the identified 1,3,4-thiadiazole derivatives exhibited moderate-to-low acute oral toxicity, indicating a good safety profile for oral administration. mdpi.com

The table below presents a summary of computationally predicted properties for representative 1,3,4-thiadiazole analogues from the literature.

Table 3: Predicted In Silico ADMET Properties for 1,3,4-Thiadiazole Analogues

| Compound Series | Property Predicted | Software/Method | Key Findings |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives dovepress.com | Pharmacokinetics, Toxicity, Bioactivity | SwissADME, Molinspiration | Provided insights into the drug-like properties of the synthesized compounds. |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives nih.gov | ADMET | Not specified | Used to assess the drug-likeness and potential toxicity of the compounds. |

Biological Target Interaction and Mechanistic Studies of 5 Anilino 1,3,4 Thiadiazole 2 Thiol

Enzyme Inhibition Studies (Cell-free systems or specific enzyme assays)

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile scaffold for the design of potent enzyme inhibitors. researchgate.net Derivatives of 5-anilino-1,3,4-thiadiazole-2-thiol have been extensively studied for their inhibitory effects on a range of enzymes implicated in various diseases.

Kinetics of Enzyme Inhibition by this compound and its Derivatives

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes, including acetylcholinesterase, α-glucosidase, α-amylase, and carbonic anhydrase.

Acetylcholinesterase (AChE):

The inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several studies have reported that 1,3,4-thiadiazole derivatives are potent AChE inhibitors. nih.govnih.govresearchgate.net For instance, a series of drug-1,3,4-thiadiazole hybrid compounds selectively inhibited AChE in the nanomolar range. nih.gov Kinetic studies revealed a mixed-type mechanism of inhibition for these compounds. nih.gov Another study on 5-benzyl-1,3,4-thiadiazole derivatives also showed moderate AChE inhibition. researchgate.net

α-Glucosidase and α-Amylase:

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes. eurekaselect.com The 1,3,4-thiadiazole scaffold has been explored for developing inhibitors of these enzymes. eurekaselect.comnih.govnih.gov One study reported that new 1,3,4-thiadiazole derivatives showed significant inhibitory activity against α-glucosidase, with some analogues exhibiting IC50 values much lower than the standard drug acarbose. nih.govnih.gov A kinetic study of a potent 5-arylisoxazole-1,3,4-thiadiazole hybrid revealed competitive inhibition of α-glucosidase. eurekaselect.com

Carbonic Anhydrase (CA):

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and edema. researchgate.netnbinno.com The 1,3,4-thiadiazole ring is a known scaffold for designing potent carbonic anhydrase inhibitors. researchgate.netnih.gov Studies on 2-substituted-1,3,4-thiadiazole-5-sulfonamides have shown that these compounds can be powerful and selective inhibitors of certain CA isoforms. nih.govnih.gov For example, some derivatives were found to be low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB, while showing weaker inhibition of cytosolic and membrane-associated isoforms. nih.gov Kinetic analysis of some 1,3,4-thiadiazole-thiazolidinone hybrids demonstrated competitive inhibition of carbonic anhydrase. rsc.org

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Enzyme | Derivative Class | IC50 Values | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Acetylcholinesterase | Drug-1,3,4-thiadiazole hybrids | 18.1 ± 0.9 nM (most potent) | Mixed-type | nih.gov |

| α-Glucosidase | 1,3,4-Thiadiazole-bearing Schiff bases | 1.10 ± 0.10 µM to 18.10 ± 0.20 µM | - | nih.gov |

| α-Glucosidase | 5-Arylisoxazole-1,3,4-thiadiazole hybrids | 180.1 µM (most potent) | Competitive | eurekaselect.com |

| Carbonic Anhydrase II | 2-Substituted-1,3,4-thiadiazole-5-sulfonamides | 1.91 X 10(-7) to 3.3 X 10(-8) M | - | nih.gov |

| Carbonic Anhydrase (hCA VA/VB) | 2-Substituted-1,3,4-thiadiazole-5-sulfamides | 1.3-74 nM | - | nih.gov |

| Carbonic Anhydrase | 1,3,4-Thiadiazole-thiazolidinone hybrids | 0.402 ± 0.017 µM (most potent) | Competitive | rsc.org |

Reversibility and Irreversibility of Enzyme Binding

The nature of the interaction between an inhibitor and its target enzyme, whether reversible or irreversible, is a critical aspect of its pharmacological profile. For derivatives of this compound, studies have primarily indicated reversible binding to their target enzymes. For example, kinetic studies of acetylcholinesterase and carbonic anhydrase inhibition by various 1,3,4-thiadiazole derivatives have demonstrated competitive or mixed-type inhibition, which are forms of reversible binding. nih.govrsc.org In one instance, a potent inhibitor of acetyl- and butyrylcholinesterase was subjected to advanced reversibility evaluation, confirming a non-covalent interaction with the enzymes. nih.gov

However, the potential for irreversible inhibition exists, particularly through covalent modification of the enzyme's active site. One study on 2,3,5-substituted nih.govnih.gov-thiadiazoles as inhibitors of SARS-CoV-2 3C-like protease proposed a covalent binding mechanism via a ring-opening metathesis reaction with the catalytic cysteine residue. nih.gov This highlights the possibility of designing irreversible inhibitors based on the thiadiazole scaffold.

Receptor Binding Assays (In vitro, non-human cell-based studies)

While much of the research on this compound and its derivatives has focused on enzyme inhibition, some studies have explored their interactions with specific receptors.

Affinity and Selectivity of this compound for Specific Receptors

Derivatives of the related 1,2,5-thiadiazole (B1195012) have been shown to be potent and selective ligands for human 5-HT1A receptors. nih.gov Another study identified 5-amino-1,3,4-thiadiazole appended isatins that shared high biological profiling similarities with a chemokine receptor inhibitor, suggesting potential interaction with chemokine receptors. nih.gov

Ligand-Receptor Interaction Profiling

Molecular docking studies have been employed to understand the binding modes of 1,3,4-thiadiazole derivatives with their target receptors. For instance, in silico screening of 1,3,4-thiadiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) revealed that the 1,3,4-thiadiazole moiety plays a crucial role in binding and stability. mdpi.com The nitrogen atoms of the thiadiazole ring were observed to form hydrogen bonds with key amino acid residues in the receptor's binding pocket. mdpi.com Similarly, molecular docking of 5-amino-1,3,4-thiadiazole-appended isatins with a chemokine receptor showed strong binding interactions, supporting their potential as receptor inhibitors. nih.gov

Molecular Mechanism of Action Elucidation (At the cellular/molecular level)

The molecular mechanisms underlying the biological activities of this compound and its derivatives are multifaceted and depend on the specific cellular context and the modifications to the core structure.

The thiadiazole ring itself, with its nitrogen and sulfur atoms, possesses a diverse coordination ability, allowing it to interact with various biological targets. jmchemsci.com The mesoionic nature of the 1,3,4-thiadiazole ring allows for easy crossing of cellular membranes, contributing to its bioavailability. mdpi.com

At the molecular level, the inhibitory actions on enzymes like acetylcholinesterase, α-glucosidase, and carbonic anhydrase directly contribute to the observed pharmacological effects. Beyond direct enzyme inhibition, derivatives of this scaffold have been shown to modulate cellular signaling pathways. For example, some 1,3,4-thiadiazole derivatives have been found to suppress the levels of Vascular Endothelial Growth Factor (VEGF), a key protein in angiogenesis, in cancer cells. mdpi.com

Furthermore, the ability of the thiadiazole nucleus to act as a scaffold for designing compounds that interact with specific receptors, such as serotonin (B10506) and chemokine receptors, points to a receptor-mediated mechanism of action for certain derivatives. nih.govnih.gov The diverse coordination ability of the thiadiazole ring with metal ions also suggests a potential role in modulating metalloenzymes or other metal-dependent biological processes. jmchemsci.com

Investigation of Cellular Pathways Modulated by this compound

Research into derivatives of the 5-amino-1,3,4-thiadiazole core has identified several key cellular pathways that are modulated by these compounds. These pathways are often central to cell growth, proliferation, and survival, making them attractive targets for therapeutic intervention.

One of the significant pathways affected is the Extracellular Signal-Regulated Kinase (ERK) pathway . A study on the derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) demonstrated its ability to inhibit the activation of the ERK1/2 signaling cascade in A549 lung carcinoma cells. nih.gov This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling system, which regulates a wide array of cellular processes.

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have also been identified as potent inhibitors of carbonic anhydrases (CAs) . ncats.io These enzymes are involved in various physiological processes, including pH regulation and CO2 transport, and their inhibition can have significant therapeutic effects.

Furthermore, hybrid molecules incorporating the 1,3,4-thiadiazole scaffold have been investigated for their ability to modulate other critical signaling proteins. In silico and subsequent synthetic studies have focused on designing inhibitors for the c-KIT kinase protein , a receptor tyrosine kinase involved in cell signaling. acs.org Other related hybrid compounds have been shown to inhibit focal adhesion kinase (FAK) phosphorylation , a key process in cell adhesion, migration, and survival. nih.gov Cell painting assays have also suggested that certain 5-amino-1,3,4-thiadiazole-isatin derivatives have biological profiles similar to known chemokine receptor inhibitors , indicating another potential pathway of interaction. nih.gov

| Modulated Pathway/Target | Investigated Derivative(s) | Cellular Function | Finding |

| ERK1/2 Pathway | 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Cell proliferation, differentiation, survival | Inhibition of ERK1/2 activation nih.gov |

| Carbonic Anhydrases (CAs) | 5-amino-1,3,4-thiadiazole-2-thiol derivatives | pH regulation, CO2 transport | Potent inhibition of CA enzymes ncats.io |

| c-KIT Kinase | 1,3,4-Thiadiazole-linked indolin-2-ones | Cell signaling, proliferation | Designed as inhibitors via in silico screening acs.org |

| Focal Adhesion Kinase (FAK) | 1,3,4-Thiadiazole-imidazole hybrids | Cell adhesion, migration, survival | Inhibition of FAK phosphorylation nih.gov |

| Chemokine Receptors | 5-amino-1,3,4-thiadiazole-isatins | Immune response, inflammation | Biosimilarity to known chemokine receptor inhibitors nih.gov |

Identification of Downstream Effects and Signaling Cascades

The modulation of primary cellular pathways by this compound and its analogs triggers a cascade of downstream effects that ultimately determine the cellular response.

The inhibition of the ERK1/2 pathway by the derivative FABT leads to significant downstream consequences, most notably cell cycle arrest . nih.gov Specifically, treatment with FABT caused A549 lung cancer cells to arrest in the G0/G1 phase of the cell cycle. This blockage of progression from the G1 to the S phase prevents cellular replication. A key molecular event accompanying this cell cycle arrest is the enhanced expression of p27/Kip1 , a cyclin-dependent kinase inhibitor that plays a crucial role in controlling cell cycle progression at the G1 checkpoint. nih.gov

These findings illustrate a clear mechanistic link: inhibition of the upstream ERK1/2 signaling cascade by the thiadiazole derivative leads to the upregulation of p27/Kip1, which in turn halts the cell cycle, thereby inhibiting cell proliferation.

| Upstream Event | Downstream Effect | Molecular Mechanism |

| Inhibition of ERK1/2 Pathway Activation | Cell Cycle Arrest (G0/G1 Phase) | Prevents progression from G1 to S phase nih.gov |

| Inhibition of ERK1/2 Pathway Activation | Enhanced p27/Kip1 Expression | Upregulation of a key cyclin-dependent kinase inhibitor nih.gov |

DNA/RNA Interaction Studies (e.g., DNA binding, intercalation)

The 1,3,4-thiadiazole nucleus possesses structural and electronic features that allow it to interact with nucleic acids, representing a potential mechanism of action for its biological effects. The heterocyclic nature of the ring is fundamental to these interactions. jmchemsci.com

A key aspect of the 1,3,4-thiadiazole ring is its function as a bioisostere of pyrimidine . Pyrimidines are fundamental components of the nucleobases cytosine, thymine, and uracil. This structural mimicry endows 1,3,4-thiadiazole derivatives with the potential to interfere with processes involving nucleic acids, such as DNA replication . nih.gov The mesoionic character of the 1,3,4-thiadiazole ring also enhances the ability of these compounds to cross cellular membranes and engage with intracellular biological targets, including DNA and RNA. nih.gov While direct binding or intercalation studies for this compound itself are not extensively detailed, the properties of the core scaffold strongly suggest a capacity for such interactions, which contributes to the antiproliferative activities observed in many of its derivatives.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Applications

The 1,3,4-thiadiazole scaffold is a valuable building block in modern drug discovery, lending itself well to both structure-based and fragment-based design strategies. acs.orgnih.gov

Structure-Based Drug Design (SBDD) utilizes high-resolution structural information of a biological target to design ligands with high affinity and selectivity. The 1,3,4-thiadiazole core has been successfully employed in SBDD campaigns. For instance, researchers have used in silico design and virtual screening to develop novel 1,3,4-thiadiazole-based indolin-2-one hybrids as inhibitors of the c-KIT kinase protein. acs.org This computational approach allows for the rational design of molecules predicted to fit optimally into the target's binding site. Molecular docking studies are a cornerstone of SBDD, and they have been used to probe and compare the binding modes of active 5-amino-1,3,4-thiadiazole-isatin compounds with their putative targets. nih.gov

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-complexity molecules (fragments) are screened for weak binding to a target. These initial hits are then grown or linked to produce more potent leads. The 1,3,4-thiadiazole moiety is well-suited for FBDD due to its size and chemical tractability. A focused library of 49 fragment-sized thiazoles and thiadiazoles was assembled and profiled in various biochemical assays to evaluate their utility in FBDD campaigns. nih.gov Such studies help in identifying promising starting points for hit-to-lead optimization while also flagging potential issues like non-specific inhibition early in the discovery process. nih.gov

| Discovery Approach | Application Example | Target/Goal | Reference |

| SBDD | In Silico design and virtual screening | Design of c-KIT kinase inhibitors acs.org | acs.org |

| SBDD | Molecular docking studies | Probing binding modes of thiadiazole-isatins nih.gov | nih.gov |

| FBDD | Screening of a focused fragment library | Identification of initial hits for various enzyme targets | nih.gov |

Structure Activity Relationship Sar Elucidation of 5 Anilino 1,3,4 Thiadiazole 2 Thiol Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of 5-anilino-1,3,4-thiadiazole-2-thiol derivatives can be significantly influenced by the nature and position of various substituents. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its interaction with biological targets.

The aniline (B41778) moiety offers a prime site for structural modifications to modulate biological activity. Substitutions on the aromatic ring of the aniline group can have a profound effect.

For instance, in a series of 2,5-disubstituted-1,3,4-thiadiazoles screened for antituberculosis activity, the presence of a phenylamino (B1219803) group at the 2-position was a key feature. acs.org Specifically, the compound 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated the highest inhibitory activity against Mycobacterium tuberculosis H37Rv. acs.org This suggests that the electronic properties of the substituent on the aniline ring, such as the electronegativity of fluorine, can enhance activity.

In another study focusing on anticancer agents, new quinolone-based thiadiazoles were synthesized. mdpi.com The most sensitive cell line to these derivatives was the MCF-7 breast cancer cell line. mdpi.com Notably, 4-fluorobenzyl derivatives exhibited the highest potency against SKOV-3 and A549 cells. mdpi.com This further underscores the importance of halogen substitutions on the aromatic ring.

The nature of the substituent on the aniline nitrogen itself is also critical. Studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that a free amine group often confers maximum antibacterial activity. nih.gov Substitution on this amine group generally leads to a decrease in activity, with the order of activity being methyl > ethyl > phenyl. nih.gov This indicates that steric bulk at this position can be detrimental to antibacterial efficacy.

The following table summarizes the impact of various substituents at the aniline moiety on biological activity:

| Substituent Position | Substituent | Observed Effect on Biological Activity | Reference |

| Aniline Aromatic Ring | 4-Fluorophenyl | Highest antituberculosis activity | acs.org |

| Aniline Aromatic Ring | 4-Fluorobenzyl | Highest potency against SKOV-3 and A549 cancer cells | mdpi.com |

| Aniline Nitrogen | Free Amine (unsubstituted) | Maximum antibacterial activity | nih.gov |

| Aniline Nitrogen | Methyl | Higher antibacterial activity than ethyl or phenyl | nih.gov |

| Aniline Nitrogen | Ethyl | Lower antibacterial activity than methyl, higher than phenyl | nih.gov |

| Aniline Nitrogen | Phenyl | Lowest antibacterial activity among the tested substituents | nih.gov |

The thiol group at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is another key site for modification. This group can exist in tautomeric equilibrium with the thione form. nih.gov

In the synthesis of novel antifungal agents, the thiol group of 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol was reacted with 2-bromoacetophenone (B140003) derivatives. nih.gov This modification led to compounds with notable antifungal effects, suggesting that S-alkylation can be a fruitful strategy for enhancing activity. nih.gov

Similarly, a study on antidepressant activity involved the synthesis of thiobenzyl derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363). nih.gov Two specific compounds, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, showed significant antidepressant activity. nih.gov This highlights the potential of introducing bulky and electronically diverse groups at the thiol sulfur to achieve desired pharmacological effects.

The following table illustrates the impact of modifications at the thiol sulfur:

| Modification | Resulting Derivative | Observed Biological Activity | Reference |

| S-alkylation | Reaction with 2-bromoacetophenone derivatives | Notable antifungal effects | nih.gov |

| S-benzylation | Thiobenzyl derivatives | Significant antidepressant activity | nih.gov |

Direct substitution on the 1,3,4-thiadiazole ring itself, other than at the 2- and 5-positions, is less common but can be a strategy for fine-tuning activity. The electronic nature of the thiadiazole ring makes it susceptible to nucleophilic attack, and its aromaticity contributes to the stability of the molecule. isres.org

Stereochemical Considerations in SAR

Stereochemistry can play a crucial role in the biological activity of this compound derivatives, although this aspect is not as extensively studied as substituent effects. The spatial arrangement of atoms can influence how a molecule fits into the active site of a biological target.

Physicochemical Properties Influencing SAR (e.g., lipophilicity, electronic effects)

The biological activity of this compound derivatives is intimately linked to their physicochemical properties, such as lipophilicity and electronic effects.

Electronic Effects: The electronic properties of substituents, including their electron-donating or electron-withdrawing nature, can significantly influence the reactivity and binding affinity of the molecule. As mentioned earlier, the presence of a fluorine atom on the aniline ring enhanced antituberculosis activity, likely due to its strong electron-withdrawing effect, which can alter the charge distribution of the entire molecule. acs.org

Quantitative Analysis of Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can help in predicting the activity of new, unsynthesized compounds and in understanding the key structural features required for activity.

A QSAR study was performed on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors. nih.govresearchgate.net The study developed a linear QSAR model that correlated the inhibitory activity with various physicochemical, topological, and electronic descriptors. nih.govresearchgate.net The results indicated that the information approach used was useful for modeling the activity of these inhibitors. nih.govresearchgate.net

Another 2D-QSAR study was conducted on thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors. laccei.org While not directly on this compound, this study demonstrates the applicability of QSAR in understanding the SAR of related heterocyclic compounds. laccei.org The model generated showed a good correlation between the selected molecular descriptors and the biological activity. laccei.org

These QSAR studies highlight the importance of various molecular descriptors in determining the biological activity of thiadiazole derivatives.

Advanced Spectroscopic and Structural Characterization of 5 Anilino 1,3,4 Thiadiazole 2 Thiol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, the exact structure of 5-anilino-1,3,4-thiadiazole-2-thiol and its derivatives can be unequivocally determined.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic molecules.

In the ¹H NMR spectrum of a derivative, 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol, the N-H proton signal appears as a singlet in the downfield region of 10.51–10.55 ppm. nih.gov The protons of the two phenyl rings and other aliphatic protons are observed in their expected regions. nih.gov For a series of related compounds, the aromatic protons of the anilino group typically appear as multiplets in the range of 6.7 to 7.4 ppm. jmchemsci.com

The ¹³C NMR spectrum provides information about the carbon skeleton. For derivatives of this compound, the carbon atoms of the thiadiazole ring and the phenyl group resonate at characteristic chemical shifts. In one study, the ¹³C NMR spectrum of a related compound showed signals at 165 ppm and 194 ppm, which were considered for the carbonyl and thione groups, respectively. nih.gov The presence of the thione group is indicative of an N-alkylation reaction pathway. nih.gov

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 10.51-10.55 (singlet) | - |

| Aromatic-H | 6.7-7.4 (multiplet) | 117-134 |

| C=S (Thione) | - | ~194 |

| C-N (Thiadiazole) | - | ~165 |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the phenyl ring.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule, which is particularly important in complex structures or when tautomeric forms are possible.

Due to the potential for thione-thiol tautomerism in this compound and its derivatives, determining the site of substitution (N- vs. S-alkylation) is critical. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used for this purpose. nih.gov An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. In the analysis of a derivative, an interaction observed in the HMBC plot between specific protons and carbons can confirm the substitution pattern. nih.gov For instance, a correlation between the S-CH₂ protons and a carbon in the thiadiazole ring would confirm S-alkylation.

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in the solid phase. This is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties, and ssNMR can help to identify and characterize these forms by analyzing the differences in their chemical shifts and relaxation times. Research has been conducted on the solid-state structure of related N-allyl-(5-phenyl- jmchemsci.comdergipark.org.trresearchgate.netthiadiazol-2-yl) amine using X-ray crystallography, which complements the data that could be obtained from solid-state NMR. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For derivatives of this compound, the molecular ion peak [M+H]⁺ is typically observed in the mass spectrum, confirming the calculated molecular mass. nih.gov The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the identity of a synthesized compound. For instance, the exact mass of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has been determined to be 132.976839 Da. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This fragmentation pattern provides detailed structural information. The study of the fragmentation pathways of thiadiazole derivatives reveals that the initial fragmentation often involves the elimination of a nitrogen molecule from the molecular ion. rsc.org The subsequent fragmentation then involves the substituents. rsc.org This systematic fragmentation helps in piecing together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis has been instrumental in confirming the molecular structure of various derivatives of 1,3,4-thiadiazole (B1197879). nih.govnih.govmdpi.com For instance, the structures of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one were unambiguously determined, providing the first crystallographic evidence for the 5-arylimino-1,3,4-thiadiazole regioisomer. nih.govnih.gov These studies revealed key structural features, such as the Z-geometry around the imino double bond and the orthogonal orientation of the phenyl ring relative to the thiadiazole ring, which is attributed to steric hindrance. nih.gov

In another study, the crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine was determined, confirming the S-glucoside linkage. researchgate.net The analysis revealed a complex hydrogen-bonding network that organizes the molecules into a two-dimensional layered structure. researchgate.net The interplanar angle between the tolyl and thiadiazole rings was found to be 9.2(1)°. researchgate.net

Crystallographic data for a derivative, 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, is presented in the table below. researchgate.net

| Parameter | Value |

| Formula | C15H19N3O5S2 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.23840 (6) |

| b (Å) | 7.4355 (1) |

| c (Å) | 18.32032 (17) |

| β (°) | 91.4183 (8) |

| V (ų) | 849.54 (2) |

| Z | 2 |

Table: Crystallographic data for 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine researchgate.net

While direct co-crystallization studies of this compound with biological targets are not extensively reported in the provided context, related studies on similar 1,3,4-thiadiazole derivatives offer insights into their binding mechanisms. For example, molecular docking studies of newly synthesized 1,3,4-thiadiazole derivatives with targets like interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2) have been performed to understand their potential interactions at a molecular level. nih.gov These computational studies, which are often complemented by experimental assays, help in elucidating the binding modes and identifying key interacting residues, thereby providing a rationale for the observed biological activity. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.nih.govjmchemsci.comresearchgate.netcolab.wsnih.gov

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The spectra provide a molecular fingerprint that is sensitive to the chemical environment and conformation.

In the study of this compound and its derivatives, IR spectroscopy is routinely used to confirm the presence of key functional groups. For instance, the IR spectra of various 1,3,4-thiadiazole derivatives show characteristic absorption bands for N-H stretching in the range of 3244 to 3265 cm⁻¹, and C=O stretching between 1637 and 1689 cm⁻¹. nih.gov The spectrum of a related compound, (E)–(5-(((5-mercapto 1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol), displayed a strong band at 1620 cm⁻¹ attributed to the C=N group, along with aromatic and aliphatic C-H stretching vibrations around 3062 cm⁻¹ and 2931 cm⁻¹, respectively. jmchemsci.com Vibrations of the thiadiazole ring itself are observed at lower wavenumbers, such as 1396 cm⁻¹, 1273 cm⁻¹, and 1064 cm⁻¹, corresponding to asymmetric and symmetric C-S-C stretching and other ring movements. jmchemsci.com

Raman spectroscopy provides complementary information to IR spectroscopy. For 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, both IR and Raman spectra were measured in the solid state to distinguish between thiol and thione tautomers, with theoretical calculations aiding in the assignment of vibrational frequencies. nih.gov The immobilization of 5-amino-1,3,4-thiadiazole-thiol onto silica (B1680970) gel was also confirmed using Raman spectroscopy, which showed that the reaction occurred through the thiol group. colab.ws

The table below summarizes some of the characteristic IR absorption bands for derivatives of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3244 - 3265 | nih.gov |

| C=O | Stretching | 1637 - 1689 | nih.gov |

| C=N | Stretching | ~1620 | jmchemsci.com |

| C-H (aromatic) | Stretching | ~3062 | jmchemsci.com |

| C-H (aliphatic) | Stretching | ~2931 | jmchemsci.com |

| C=C (aromatic) | Stretching | ~1527 | jmchemsci.com |

| C=N (cyclic) | Stretching | ~1504 | jmchemsci.com |

| C-S-C (thiadiazole ring) | Asymmetric Stretching | ~1396 | jmchemsci.com |

| C-S-C (thiadiazole ring) | Symmetric Stretching | ~1273 | jmchemsci.com |

Table: Characteristic Infrared Absorption Bands for this compound Derivatives.

UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Studies.researchgate.netresearchgate.netresearchgate.net

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. It is also a valuable tool for investigating tautomeric equilibria in solution.

Derivatives of 1,3,4-thiadiazole are known to exhibit UV-Vis absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net For instance, the UV-Vis spectra of 2,5-dimercapto-1,3,4-thiadiazole (B142945) and its polymer have been studied to understand their electronic properties. researchgate.net The solvent environment can influence the position of these absorption bands, and such solvatochromic studies can provide insights into the nature of the electronic transitions and the polarity of the excited state.

UV-Vis spectroscopy is also utilized to study the complexation of 1,3,4-thiadiazole derivatives with metal ions. The addition of metal ions like Cd(II) or Cu(II) to a solution of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide results in changes in the UV-Vis spectrum, indicating the formation of metal-ligand complexes. researchgate.net This technique allows for the investigation of the stoichiometry and stability of the resulting complexes. Furthermore, theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are often used in conjunction with experimental UV-Vis data to assign the observed electronic transitions to specific molecular orbital promotions. researchgate.net

Spectroscopic Characterization of Metal Complexes of this compound Derivatives.jmchemsci.comresearchgate.netnih.govnih.gov

The coordination chemistry of this compound and its derivatives is of significant interest due to the presence of multiple potential donor atoms (nitrogen and sulfur), allowing them to act as versatile ligands. Spectroscopic techniques are crucial for characterizing the resulting metal complexes and determining the coordination mode of the ligand.

When a 1,3,4-thiadiazole derivative coordinates to a metal ion, changes are observed in its IR and NMR spectra. In the IR spectra of metal complexes, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jmchemsci.com For example, in complexes of (E)–(5-(((5-mercapto 1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) with Cr(III) and Ni(II), bands corresponding to M-O and M-N stretching vibrations were observed in the regions of 454–688 cm⁻¹ and 314–466 cm⁻¹, respectively. jmchemsci.com

Similarly, ¹H NMR spectroscopy can reveal changes in the chemical shifts of protons near the coordination sites upon complexation. nih.gov These shifts provide evidence for the involvement of specific donor atoms in bonding to the metal center. nih.gov

Electronic spectroscopy (UV-Vis) is also used to study the geometry of the metal complexes. The d-d transitions of the metal ions give rise to absorption bands in the visible region of the spectrum, and the position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netnih.gov For instance, spectroscopic studies suggested a six-coordinated octahedral geometry for Co(II) and Ni(II) complexes of a macrocyclic Schiff base ligand containing a thiosemicarbazone moiety. researchgate.net In another example, a square planar geometry was proposed for a Cu(II) complex of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, while other metal complexes of the same ligand were suggested to be tetrahedral. nih.gov The formation of metal complexes can also lead to enhanced biological activity compared to the free ligand. nih.gov

Future Perspectives and Emerging Research Directions for 5 Anilino 1,3,4 Thiadiazole 2 Thiol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, including 5-anilino-1,3,4-thiadiazole-2-thiol, is a well-established field, but current research is focused on developing more efficient, cost-effective, and environmentally friendly methods. Traditional methods often involve the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base, followed by acidification. jmchemsci.comresearchgate.net However, these methods can require long reaction times and harsh conditions.

Future research is geared towards the adoption of green chemistry principles. This includes the development of one-pot synthesis protocols that reduce reaction times and simplify workup procedures. researchgate.net For instance, the use of polyphosphate ester (PPE) as a cyclodehydrating agent offers a promising alternative. Furthermore, energy-efficient techniques like ultrasound and microwave irradiation are being explored to accelerate reaction rates and improve yields. nih.govresearchgate.net These sustainable approaches not only minimize the environmental impact but also enhance the economic viability of producing these compounds on a larger scale.

Table 1: Comparison of Synthetic Approaches for 1,3,4-Thiadiazole-2-thiol (B7761032) Derivatives

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Conventional Cyclization | Thiosemicarbazide, Carbon Disulfide, Base (e.g., KOH) | Reflux in ethanol (B145695) (4-24h), followed by acidification jmchemsci.com | Well-established, reliable |

| One-Pot Synthesis | Thiosemicarbazide, Carboxylic Acid, Polyphosphate Ester (PPE) | Heating with PPE as a cyclodehydrating agent | Reduced reaction time, simpler workup |

| Microwave-Assisted | 1,6-disubstituted-2,5-dithiobiureas | Microwave irradiation connectjournals.com | Rapid, efficient, higher yields |

| Ultrasound-Assisted | Thiosemicarbazide, Carbon Disulfide | Ultrasound irradiation nih.gov | Shorter reaction times, lower energy consumption |

Advanced Computational Modeling for De Novo Design of Thiadiazole Analogues

Computational chemistry is playing an increasingly pivotal role in the rational design of novel thiadiazole analogues with enhanced biological activity. Techniques such as molecular docking are used to predict the binding affinity and interaction patterns of newly designed compounds with their biological targets. nih.gov This in-silico approach allows researchers to screen virtual libraries of thiadiazole derivatives and prioritize the most promising candidates for synthesis and biological evaluation, thereby saving significant time and resources. nih.govnih.gov

For example, molecular docking studies have been performed on the crystal structures of targets like Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to guide the design of anti-inflammatory and anticancer agents, respectively. nih.govnih.gov These computational models help elucidate structure-activity relationships (SAR), revealing how specific substitutions on the thiadiazole ring influence biological activity. nih.gov Future efforts will likely involve more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, to provide a more dynamic and accurate picture of drug-receptor interactions.

Identification of Underexplored Biological Targets for this compound

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. jmchemsci.com Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic effects. connectjournals.commdpi.com While significant research has focused on established targets like VEGFR-2 in cancer, there is vast potential to identify novel and underexplored targets for these compounds. nih.gov

Recent studies have shown that 1,3,4-thiadiazole derivatives can act as inhibitors of enzymes like carbonic anhydrase and cholinesterase, suggesting potential applications in treating glaucoma and Alzheimer's disease, respectively. mdpi.com Polypharmacology, where a single compound interacts with multiple targets, is an emerging area of interest. A cell-painting assay, which assesses induced cellular morphological changes, revealed that 5-amino-1,3,4-thiadiazole appended isatins exhibit polypharmacological properties with high biological profiling similarity to antifungal agents and chemokine receptor inhibitors. nih.gov This suggests that these compounds could be developed for a wide range of therapeutic indications. Future research will likely use target deconvolution techniques to identify the specific proteins and pathways that mediate the biological effects of these versatile compounds.

Table 2: Selected Biological Activities and Targets of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Potential Target(s) | Example Cell Lines/Model | Reference(s) |

|---|---|---|---|

| Anticancer | VEGFR-2, EGFR/HER-2 | MCF-7 (breast), HepG2 (liver) | nih.govmdpi.com |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Carrageenan-induced rat paw edema | nih.gov |

| Diuretic | Carbonic Anhydrase | In vivo studies in rats | researchgate.netmdpi.com |

| Antimicrobial | Various bacterial/fungal enzymes | E. coli, S. aureus, C. albicans | nih.govmdpi.com |

| Anti-Alzheimer's | Cholinesterase (AChE, BuChE) | In vitro enzyme inhibition assays | mdpi.com |

| Antiviral | HIV-1 Reverse Transcriptase | HIV-1 infected cells | mdpi.com |

Development of this compound as Chemical Probes for Biological Systems

Beyond their therapeutic potential, this compound and its derivatives can be developed as chemical probes—specialized molecules used to study and manipulate biological systems. Their ability to bind to specific biological targets makes them valuable tools for target identification and validation, and for elucidating complex cellular pathways.

One emerging application is in the field of molecular imaging. By incorporating a radionuclide, thiadiazole derivatives can be used as radioactive tracing agents for in vivo studies. For example, a radiolabeled 5-aryl-1,3,4-thiadiazole derivative demonstrated a targeting ability to sarcoma cells in a tumor-bearing mouse model, highlighting its potential for use in cancer diagnostics and pharmacokinetic studies. nih.govmdpi.com Future work could focus on developing fluorescently-tagged thiadiazole probes for use in high-resolution microscopy to visualize cellular processes in real-time.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of thiadiazole-based drugs. ijettjournal.org AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates, predict their properties, and optimize their structures. tijer.orgnih.gov

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the biological activity of new thiadiazole derivatives based on their molecular descriptors. nih.gov This predictive power accelerates the identification of lead compounds. tijer.org Furthermore, generative AI models can design entirely new chemical structures that are likely to bind to a specific biological target. tijer.org Deep learning, a subset of ML, is particularly adept at analyzing complex biological data and predicting drug-target interactions, efficacy, and potential toxicity. nih.govcrimsonpublishers.com As these technologies mature, they will become indispensable tools for navigating the vast chemical space of thiadiazole derivatives to find new therapeutic agents more efficiently. ijettjournal.org

Multi-omics Approaches in Understanding Cellular Responses to this compound

To fully understand how this compound and its analogues affect cells, researchers are turning to multi-omics approaches. ajjms.com This strategy integrates data from various "omics" fields—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to provide a holistic, systems-level view of cellular responses. techscience.comnih.gov